molecular formula C9H13NO B2476215 [4-(Aminomethyl)-2-methylphenyl]methanol CAS No. 1597086-06-0

[4-(Aminomethyl)-2-methylphenyl]methanol

Cat. No.: B2476215
CAS No.: 1597086-06-0
M. Wt: 151.209
InChI Key: MWCPSPBPNHOBMB-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-2-methylphenyl]methanol is a benzyl alcohol derivative with a molecular formula of C₉H₁₃NO and a monoisotopic mass of 151.09972 Da . Its structure consists of a phenyl ring substituted with an aminomethyl group (-CH₂NH₂) at the 4-position and a methyl group (-CH₃) at the 2-position, along with a hydroxymethyl (-CH₂OH) moiety. The compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of immunomodulators and enzyme inhibitors . Its hydrochloride salt form (this compound hydrochloride) is also documented, with the SMILES notation CC1=C(C=CC(=C1)CN)CO and InChIKey MWCPSPBPNHOBMB-UHFFFAOYSA-N .

Properties

IUPAC Name

[4-(aminomethyl)-2-methylphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,11H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCPSPBPNHOBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves the large-scale reduction of 4-cyanobenzoate derivatives under controlled conditions to ensure high yield and purity. The process may involve the use of hydrogen gas and metal catalysts such as palladium or platinum .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Notable Properties/Applications Reference
This compound C₉H₁₃NO 151.10 2-CH₃, 4-CH₂NH₂, -CH₂OH Synthetic intermediate for PD-1/PD-L1 inhibitors
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol C₁₆H₁₅O₃ 255.29 Benzodioxin group at 3-position High-potency PD-1/PD-L1 inhibitor; scaffold-hopping candidate
[5-Amino-2-(4-chlorophenoxy)phenyl]methanol C₁₃H₁₂ClNO₂ 249.69 4-Cl-phenoxy group at 2-position Enhanced lipophilicity (XLogP3: 2.5); used in complex synthesis
4-Amino-2-methylphenol C₇H₉NO 123.15 2-CH₃, 4-NH₂, phenolic -OH High melting point (174–176°C); toxicity concerns
(4′-Methylbiphenyl-4-yl)methanol C₁₃H₁₂O 184.24 Biphenyl core, 4′-CH₃ Increased hydrophobicity; applications in polymer chemistry
2-(Aminomethyl)phenol C₇H₉NO 123.15 2-CH₂NH₂, phenolic -OH Lab chemical; irritant (skin/eyes)

Thermal and Solubility Properties

  • Thermal Stability: The biphenyl analog ((4′-methylbiphenyl-4-yl)methanol) exhibits high thermal resistance due to its rigid structure, whereas the target compound’s aliphatic aminomethyl group may reduce stability .

Biological Activity

[4-(Aminomethyl)-2-methylphenyl]methanol, also known as a derivative of aminomethyl phenols, has garnered attention for its potential biological activities. This compound's structure, featuring an aminomethyl group and a hydroxyl group on the aromatic ring, suggests various interactions with biological macromolecules, making it a candidate for therapeutic applications.

The compound can undergo several chemical reactions, including oxidation to form aldehydes or ketones, reduction to produce amines, and nucleophilic substitution reactions involving its hydroxyl group.

The mechanism of action involves:

  • Enzyme Interaction : The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity.
  • Receptor Binding : It may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives based on the aminomethyl structure have shown significant inhibitory effects against Ebola virus entry in vitro. Compounds similar to this compound demonstrated effective EC50 values below 10 μM against both Ebola and Marburg viruses . This suggests that structural modifications can enhance antiviral properties.

Anticancer Potential

Research indicates that compounds related to this compound exhibit anticancer activity. A study focused on indolyl-pyridinyl-propenones found that certain derivatives could induce cell death in glioblastoma cells through mechanisms involving microtubule disruption and methuosis induction, a form of cell death characterized by large vacuole formation . While this study did not directly test this compound, it underscores the potential for similar compounds to affect cancer cell viability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameUnique FeaturesBiological Activity
4-(Aminomethyl)benzyl alcoholSimple structure; lacks additional functional groupsModerate enzyme inhibition
4-(Hydroxymethyl)benzylamineHydroxymethyl group enhances reactivityAntiviral properties observed
This compoundUnique dual functionality (aminomethyl and hydroxyl)Strong antiviral and potential anticancer activity

Case Studies and Research Findings

  • Antiviral Efficacy : A series of studies on aminomethyl derivatives indicated promising results in inhibiting viral entry mechanisms. The structural optimization led to compounds that not only inhibited viral activity but also demonstrated metabolic stability in human liver microsomes .
  • Anticancer Studies : In vitro evaluations revealed that certain derivatives could significantly reduce cell viability in cancer models. The mechanism involved disrupting cellular processes critical for cancer cell survival, such as microtubule dynamics .

Q & A

Q. Basic Research Focus

  • ¹H NMR : Peaks at δ 1.95 ppm (CH₃, singlet), δ 3.45 ppm (CH₂NH₂, triplet), and δ 4.60 ppm (CH₂OH, broad) confirm substituent positions.
  • IR : Broad absorption at 3300–3500 cm⁻¹ (O-H and N-H stretching) and 1600 cm⁻¹ (aromatic C=C).
  • MS : Molecular ion [M+H]⁺ at m/z 166.1 (C₉H₁₃NO₂) with fragments at m/z 149 (loss of NH₂) and 121 (loss of CH₂OH) .

What computational strategies (e.g., QSAR, molecular docking) are effective in predicting the bioactivity of this compound derivatives?

Advanced Research Focus
Graph neural networks (EGNN models) trained on scaffold-hopping datasets predict PD-1/PD-L1 inhibitory activity for derivatives. For example, replacing the 2-methyl group with a benzodioxin moiety increases binding affinity (ΔG = −9.2 kcal/mol in docking simulations) . QSAR models using logP and polar surface area (<60 Ų) optimize bioavailability .

How does the presence of both aminomethyl and hydroxymethyl groups influence the compound's reactivity in nucleophilic substitution or condensation reactions?

Advanced Research Focus
The aminomethyl group acts as a nucleophile in imine formation (e.g., reacts with aldehydes at pH 7.4), while the hydroxymethyl group participates in esterification (e.g., acetylation with acetic anhydride, 80% yield). Competing reactions are minimized by stepwise protection: Boc-protection of the amine prior to esterification .

What are the critical considerations for handling this compound in experimental settings to ensure safety and stability?

Q. Basic Research Focus

  • Stability : Store under nitrogen at −20°C to prevent oxidation.
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (similar to 4-chloro-2-aminophenol ).
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Advanced Research Focus
Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptor modulation) arise from assay conditions. Standardize protocols:

  • Use HEK293 cells transfected with human receptors.
  • Control for purity (>98% by HPLC) and solvent effects (DMSO <0.1% v/v) .
    Meta-analyses of IC₅₀ values using ANOVA identify statistically significant outliers .

What are the recommended protocols for derivatizing this compound to enhance its solubility or bioavailability for in vivo studies?

Q. Advanced Research Focus

  • Sulfonation : React with chlorosulfonic acid to introduce a sulfonate group (improves water solubility by 20-fold).
  • PEGylation : Attach polyethylene glycol (PEG-500) via carbodiimide coupling (enhances plasma half-life to 6–8 hours in murine models) .

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